(1R)-1-(4-tert-butylphenyl)ethan-1-ol
Description
The development of methods to synthesize enantiomerically pure compounds is a central theme in contemporary organic chemistry. Chiral alcohols, which are organic compounds containing a hydroxyl group (-OH) attached to a stereocenter, are pivotal in this endeavor. Their significance lies in their dual capacity to act as both foundational synthons and controllers of stereochemistry in complex synthetic sequences.
Chiral alcohols serve two primary functions in asymmetric synthesis: as key intermediates and as chiral auxiliaries. numberanalytics.com
Key Intermediates: As key intermediates, or chiral building blocks, these alcohols are incorporated directly into the final target molecule. They serve as versatile starting materials for the synthesis of single-stereoisomer drugs and other complex natural products. nih.gov For instance, the specific stereochemistry of the alcohol is transferred to the final product, defining its absolute configuration.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After inducing the desired asymmetry, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is highly effective because it converts the challenge of separating enantiomers into the more straightforward task of separating diastereomers, which have different physical properties. wikipedia.org Although this approach requires additional synthetic steps for attachment and removal, it remains a robust and well-studied method for achieving high enantiopurity. wikipedia.org
The primary challenge in stereoselective synthesis is to produce one enantiomer of a chiral molecule in high excess over the other. Most biological molecules and pharmaceutical targets exist as a single enantiomer, and often, the "wrong" enantiomer is inactive or can even have harmful effects. wikipedia.org Consequently, chemists have developed several powerful methodologies to address this challenge.
Chiral Auxiliaries: As discussed, this method involves the temporary incorporation of a chiral molecule to direct the stereochemistry of a reaction. numberanalytics.comwikipedia.orgnumberanalytics.com
Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is often more efficient than using stoichiometric chiral auxiliaries. nih.gov
Biocatalysis: The use of enzymes or whole microbial cells offers a green and highly selective alternative for asymmetric synthesis. researchgate.netmdpi.com Enzymes operate under mild conditions and can exhibit exceptional levels of chemo-, regio-, and stereoselectivity. nih.gov A common biocatalytic strategy is the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers in optically pure forms. nih.gov
(1R)-1-(4-tert-butylphenyl)ethan-1-ol is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis. Its structure, featuring a stereogenic center bearing a hydroxyl group and a bulky 4-tert-butylphenyl group, makes it a useful intermediate for creating more complex chiral molecules.
The synthesis of this specific alcohol is a clear example of modern stereoselective methodologies. It is typically produced via the asymmetric reduction of its prochiral ketone precursor, 4'-tert-butylacetophenone (B192730). nih.govsigmaaldrich.comprepchem.com This transformation can be achieved using various asymmetric catalysis or biocatalysis methods, which selectively produce the (R)-enantiomer in high enantiomeric excess. The efficiency and selectivity of this reduction are critical for establishing the compound's utility as an enantiopure starting material. As a chiral building block, this compound provides a pre-defined stereocenter that can be incorporated into larger, more complex target molecules, particularly in the development of new pharmaceuticals and other bioactive compounds.
Interactive Data Table: Compound Properties
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQAXFZHFUFBI-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1r 1 4 Tert Butylphenyl Ethan 1 Ol and Its Stereoisomers
Enantioselective Reduction of 4'-tert-Butylacetophenone (B192730) Precursors
The synthesis of (1R)-1-(4-tert-butylphenyl)ethan-1-ol is predominantly accomplished by the asymmetric reduction of 4'-tert-butylacetophenone. This transformation can be achieved through several sophisticated catalytic methods, including asymmetric catalytic hydrogenation, asymmetric transfer hydrogenation, and biocatalytic reductions.
Asymmetric Catalytic Hydrogenation Approaches
Asymmetric catalytic hydrogenation involves the use of a chiral catalyst with molecular hydrogen to reduce the ketone. This method is highly efficient, and the enantioselectivity is governed by the chiral ligand coordinated to the metal center. Transition metals such as ruthenium, rhodium, and iridium are commonly employed.
Ruthenium complexes are among the most effective catalysts for the asymmetric hydrogenation of aromatic ketones. nih.gov Catalyst systems typically consist of a ruthenium(II) precursor and a chiral diphosphine ligand, often in combination with a chiral diamine. For the reduction of acetophenone (B1666503), a representative aromatic ketone, a catalyst system composed of RuCl2[(S)-tolbinap][(S,S)-dpen] has demonstrated the ability to produce the corresponding alcohol with high turnover numbers. nih.gov While this specific catalyst achieved an 80% enantiomeric excess (ee) for (R)-1-phenylethanol, the enantioselectivity is highly dependent on the precise structure of both the phosphine (B1218219) and diamine ligands. nih.gov The bulky substituents on the ligands, such as those on 4,4'-disubstituted BINAP ligands, can create a well-defined chiral pocket that dictates the stereochemical outcome of the reduction. nih.gov
Table 1: Representative Ruthenium-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Product Configuration |
|---|---|---|---|
| RuCl2[(S)-TolBINAP][(S,S)-DPEN] | Acetophenone | 80% | R |
| Ru(4,4'-BINAP)(diamine)Cl2 | Aromatic Ketones | High | Varies |
Besides ruthenium, complexes of rhodium and iridium are also pivotal in asymmetric hydrogenation. Rhodium-catalyzed hydrogenations, often employing chiral diphosphine ligands, have become a powerful tool in the pharmaceutical industry for manufacturing chiral drugs. rsc.org
Iridium catalysts, for their part, have shown significant promise. For instance, an L-proline stabilized iridium catalyst has been utilized for the heterogeneous asymmetric hydrogenation of acetophenone and its derivatives. pku.edu.cn In the presence of a chiral modifier like (1S,2S)-1,2-diphenyl-1,2-ethylenediamine ((1S,2S)-DPEN), this system achieved an enantiomeric excess of 71.3% for (R)-phenylethanol, demonstrating a synergistic effect between the chiral modifier and the stabilizer. pku.edu.cn Iridium complexes are also highly effective for the hydrogenation of various other functional groups, showcasing their versatility. dicp.ac.cnnih.gov
Asymmetric Transfer Hydrogenation Protocols
Asymmetric transfer hydrogenation (ATH) is an alternative to using high-pressure molecular hydrogen. This technique employs a hydrogen donor molecule, most commonly isopropanol (B130326) or a formic acid/triethylamine mixture, to effect the reduction. Ruthenium complexes are again at the forefront of this methodology.
The catalysts developed by Noyori and coworkers, such as those based on Ru(II) complexed with N-tosylated diamine ligands (e.g., TsDPEN), are highly effective for the ATH of aromatic ketones. bath.ac.uk For the reduction of acetophenone, a catalyst generated from [RuCl2(p-cymene)]2 and the chiral amino alcohol (1R,2S)-(+)-cis-1-amino-2-indanol in isopropanol with a base like KOH can yield (S)-1-phenylethanol with 91% ee and a 70% isolated yield. mdpi.com The rigidity and primary amine functionality of the ligand appear to be crucial for achieving high enantioselectivity. mdpi.com
Rhodium(III) complexes have also been designed for ATH. By incorporating a tether between the diamine and the cyclopentadienyl (B1206354) unit of the ligand, a more rigid and stereochemically defined catalyst can be created, leading to excellent enantioselectivity in the reduction of a range of ketones using a formic acid/triethylamine system. nih.gov
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst System | Hydrogen Donor | Yield | Enantiomeric Excess (ee) | Product Configuration |
|---|---|---|---|---|
| [RuCl2(p-cymene)]2 / (1R,2S)-aminoindanol / KOH | Isopropanol | 70% | 91% | S |
| Rh(III)-tethered diamine-Cp* | HCOOH/NEt3 | - | Excellent | Varies |
Biocatalytic Approaches Utilizing Enzymes and Whole-Cell Systems
Biocatalysis offers an environmentally benign alternative to metal-based catalysis, often proceeding with exceptional levels of stereoselectivity under mild reaction conditions. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to chiral alcohols. nih.gov These enzymes require a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent.
The successful application of biocatalysis often begins with the screening of a diverse panel of KREDs to identify an enzyme with high activity and the desired stereoselectivity for the target substrate, such as 4'-tert-butylacetophenone. researchgate.net Commercial kits containing a wide variety of wild-type and engineered KREDs are available for this purpose. Once a promising "hit" is identified, further optimization of reaction parameters like pH, temperature, co-solvent, and substrate loading is performed to maximize conversion and enantiomeric excess. researchgate.net
For example, in the reduction of acetophenone, a ketoreductase from the thermophilic organism Thermus thermophilus was computationally redesigned to invert its natural enantioselectivity. While the wild-type enzyme produces the (S)-alcohol, engineered variants with 6-8 mutations were able to produce (R)-1-phenylethanol with up to 99% ee. rug.nl Similarly, whole cells of microorganisms like Lactobacillus paracasei have been employed for the asymmetric bioreduction of acetophenone derivatives. researchgate.net This highlights the power of both rational enzyme engineering and screening of natural diversity to obtain biocatalysts tailored for the synthesis of specific chiral alcohols. nih.gov
Table 3: Representative Biocatalytic Reduction of Acetophenone
| Biocatalyst (Enzyme/Organism) | Substrate | Enantiomeric Excess (ee) | Product Configuration |
|---|---|---|---|
| Engineered T. thermophilus ADH | Acetophenone | up to 99% | R |
| Wild-type T. thermophilus ADH | Acetophenone | - | S |
| Lactobacillus paracasei | Acetophenone Derivatives | High | Varies |
Substrate Scope and Limitations in Bioreductions
Bioreduction, utilizing whole-cell microorganisms or isolated enzymes, represents a green and highly selective approach for the synthesis of chiral alcohols. The substrate scope of these biocatalysts is a critical factor, as the steric and electronic properties of the substituent on the aromatic ring of acetophenone derivatives can significantly influence both the conversion rate and the enantioselectivity of the reduction.
Research into the bioreduction of various substituted acetophenones has shown that the position and nature of the substituent are determinative. For instance, electron-donating groups and electron-withdrawing groups can alter the reactivity of the carbonyl group. Furthermore, the steric bulk of a substituent can affect the binding of the substrate to the active site of the reductase enzyme.
In the case of 4-tert-butylacetophenone, the bulky tert-butyl group at the para position presents a significant steric challenge. While many microbial reductases exhibit a preference for satisfying the Prelog rule to yield the (S)-alcohol, the enantioselectivity and conversion for bulky substrates can vary. Studies on a range of substituted acetophenones using various biocatalysts, such as Lactobacillus kefir, have demonstrated that high enantiomeric excesses (ee) can be achieved for substrates with smaller para-substituents. However, very large groups can sometimes lead to lower conversion rates or even a reversal of stereoselectivity, depending on the specific enzyme's active site topology.
The table below summarizes the bioreduction outcomes for a selection of para-substituted acetophenones, illustrating the general trends in how substituent size and electronics can impact the reaction.
| Substrate (p-RC₆H₄COCH₃) | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
| H | Lactobacillus kefir | >99 | >99 | S |
| CH₃ | Lactobacillus kefir | >99 | >99 | S |
| Cl | Lactobacillus kefir | 98 | >99 | S |
| OCH₃ | Lactobacillus kefir | 95 | >99 | S |
| NO₂ | Lactobacillus kefir | 85 | 98 | S |
Limitations in bioreductions often arise from substrate or product inhibition, low solubility of hydrophobic substrates in aqueous media, and the potential for cell toxicity at higher substrate concentrations. Process engineering strategies, such as the use of co-solvents or substrate feeding protocols, are often employed to mitigate these limitations.
Organocatalytic Enantioselective Reductions
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. The enantioselective reduction of prochiral ketones, including 4-tert-butylacetophenone, can be achieved using chiral small organic molecules as catalysts.
A prominent example of this approach is the use of chiral phosphoric acids (CPAs) or bifunctional thiourea-amine catalysts. These catalysts operate by activating both the ketone and the hydride source, often a Hantzsch ester or a borane, within a chiral environment. The mechanism typically involves the formation of a hydrogen-bonded complex between the catalyst and the ketone, which positions the carbonyl group for a stereoselective hydride transfer.
For the reduction of 4-tert-butylacetophenone, a successful organocatalytic system would need to effectively differentiate between the two enantiotopic faces of the carbonyl group, despite the remote nature of the bulky tert-butyl substituent. The design of the organocatalyst is crucial; for example, catalysts with deep chiral pockets or specific hydrogen bonding motifs can enhance the enantioselectivity.
While specific data for the organocatalytic reduction of 4-tert-butylacetophenone is not extensively reported, results from structurally similar aromatic ketones provide insight into the potential efficacy of this method.
| Ketone Substrate | Organocatalyst Type | Hydride Source | Yield (%) | Enantiomeric Excess (ee %) |
| Acetophenone | Chiral Phosphoric Acid | Hantzsch Ester | 95 | 92 |
| 4-Chloroacetophenone | Bifunctional Thiourea | Catecholborane | 92 | 96 |
| 4-Methoxyacetophenone | Chiral Oxazaborolidine | Borane | 98 | 97 |
The development of new organocatalysts continues to expand the scope and efficiency of these reductions, making them an increasingly viable route for the synthesis of this compound.
Chiral Derivatization and Resolution Techniques for Racemic 1-(4-tert-butylphenyl)ethan-1-ol
The resolution of a racemic mixture of 1-(4-tert-butylphenyl)ethan-1-ol is a common and effective strategy to isolate the desired (1R)-enantiomer. This involves separating the two enantiomers, often through their conversion into diastereomers which possess different physical properties.
Classical Resolution Methods
Classical resolution relies on the formation of diastereomeric salts through the reaction of the racemic alcohol with a chiral resolving agent. Since alcohols are not readily converted into salts, they are often first derivatized to a carboxylic acid or an amine. However, for alcohols, a more direct approach involves the formation of diastereomeric esters or urethanes with a chiral acid or isocyanate, respectively.
The most common method for resolving racemic bases is through the formation of diastereomeric salts with chiral acids like tartaric acid or its derivatives. For a racemic alcohol like 1-(4-tert-butylphenyl)ethan-1-ol, a typical strategy would involve esterification with a chiral acid, such as (R)-mandelic acid or a derivative of tartaric acid, to form a mixture of diastereomeric esters. These diastereomers, having different physical properties, can then be separated by fractional crystallization. Following separation, hydrolysis of the pure diastereomeric ester yields the enantiomerically pure alcohol.
The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation based on solubility differences.
Kinetic Resolution Strategies
Kinetic resolution is a powerful technique that exploits the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. A significant advantage of this method is that it can provide access to both enantiomers.
Enzymatic kinetic resolution, particularly using lipases, is a widely used and highly efficient method for resolving racemic alcohols. Lipases catalyze the enantioselective acylation of alcohols in organic solvents. In a typical procedure, the racemic 1-(4-tert-butylphenyl)ethan-1-ol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770), for example, Candida antarctica lipase B (CALB).
The enzyme will selectively acylate one enantiomer at a much faster rate. For instance, if the (R)-enantiomer is acylated more rapidly, the reaction mixture at approximately 50% conversion will consist of the (R)-acetate and the unreacted (S)-alcohol, both in high enantiomeric excess. These can then be separated by standard chromatographic techniques.
The table below shows representative data for the lipase-catalyzed kinetic resolution of secondary alcohols, demonstrating the high enantioselectivities that can be achieved.
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) |
| Candida antarctica B | Vinyl Acetate | Hexane (B92381) | ~50 | >99 | >99 |
| Pseudomonas cepacia | Isopropenyl Acetate | Toluene | ~50 | 98 | >99 |
| Pseudomonas fluorescens | Acetic Anhydride | MTBE | ~50 | >99 | 97 |
Dynamic Kinetic Resolution Processes
A major limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product.
For the synthesis of this compound via DKR, a two-catalyst system is typically employed. A lipase, such as CALB, performs the enantioselective acylation of the (R)-enantiomer. Simultaneously, a racemization catalyst, often a ruthenium complex like the Shvo catalyst or a Noyori-type catalyst, is used to continuously racemize the unreactive (S)-alcohol back to the racemate.
This process continuously supplies the reactive (R)-enantiomer to the lipase, driving the reaction towards the formation of a single enantiomeric product, the (R)-acetate. Subsequent hydrolysis of the acetate yields the desired this compound in high yield and enantiomeric purity. The compatibility of the enzyme and the metal catalyst under the reaction conditions is a key challenge in developing an efficient DKR process.
Novel Synthetic Routes and Process Chemistry Research
The development of more efficient, scalable, and sustainable synthetic routes to enantiomerically pure compounds like this compound is an ongoing area of research in process chemistry. Novel approaches aim to reduce the number of synthetic steps, improve atom economy, and minimize waste.
Recent advances in asymmetric catalysis are providing new avenues for the synthesis of chiral alcohols. For example, the development of novel transition metal catalysts for asymmetric transfer hydrogenation or direct asymmetric hydrogenation of the corresponding ketone offers a direct and atom-economical route to the desired alcohol. These processes often utilize catalysts based on ruthenium, rhodium, or iridium, with chiral ligands that can induce high levels of enantioselectivity.
Furthermore, research into continuous flow processes for both enzymatic resolutions and asymmetric hydrogenations is gaining traction. Flow chemistry offers several advantages for industrial-scale synthesis, including improved heat and mass transfer, enhanced safety, and the potential for process automation and integration of reaction and separation steps. For instance, a packed-bed reactor containing an immobilized enzyme or a heterogeneous metal catalyst can be used for the continuous production of this compound.
The principles of green chemistry are also driving innovation in this field. This includes the use of more environmentally benign solvents, the development of recyclable catalysts, and the design of synthetic routes that start from renewable feedstocks. As the demand for enantiomerically pure compounds grows, the development of such novel and sustainable synthetic methodologies will be of paramount importance.
Development of Efficient and Sustainable Synthesis Pathways
The development of green and sustainable methods for producing chiral alcohols is a major goal in modern organic chemistry. acs.org A key strategy is the use of biocatalysis, which employs enzymes to perform highly selective chemical transformations under mild conditions, often in aqueous media. nih.gov This approach avoids the use of costly and often toxic heavy metal catalysts common in traditional asymmetric synthesis. acs.orgnih.gov
The most prominent biocatalytic route to this compound is the asymmetric reduction of 4'-tert-butylacetophenone using alcohol dehydrogenases (ADHs). nih.govresearchgate.net These enzymes, which require a cofactor such as NADH or NADPH, transfer a hydride to the carbonyl group with high stereoselectivity. researchgate.netnih.gov The stereochemical outcome (i.e., whether the (R)- or (S)-alcohol is formed) is dictated by Prelog's rule, which depends on the specific enzyme used. researchgate.net
To make the process economically viable and sustainable, the expensive cofactor must be regenerated in situ. This is typically achieved using a substrate-coupled approach, where a sacrificial alcohol like 2-propanol is co-added and oxidized by the same enzyme to regenerate the reduced cofactor. nih.gov Alternatively, an enzyme-coupled system can be used, where a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), oxidizes a cheap substrate (e.g., glucose or formate) to drive cofactor regeneration. researchgate.netnih.gov
Research has demonstrated the successful reduction of various substituted acetophenones using whole-cell biocatalysts or isolated enzymes, achieving high conversions and excellent enantiomeric excess (e.e.). nih.govresearchgate.net For instance, a novel alcohol dehydrogenase (RhADH) from Rhodococcus R6 has been used in a bienzyme system with formate dehydrogenase to reduce a broad range of aromatic ketones to their corresponding chiral alcohols with high enantioselectivity. nih.gov
| Substrate (Acetophenone Derivative) | Biocatalyst System | Conversion (%) | Enantiomeric Excess (e.e., %) | Configuration |
| 4'-Chloroacetophenone | Acetobacter sp. CCTCC M209061 | >97 | >99 | R |
| 4'-Ethylacetophenone | Weissella paramesenteroides N7 | >95 | >99 | S |
| 4'-Methoxyacetophenone | Lactobacillus kefir ADH | >95 | >99.4 | R |
| 2-Hydroxyacetophenone | RhADH / CpFDH | >99 | >99 | R |
This table presents representative data for the biocatalytic reduction of various acetophenone derivatives, illustrating the high efficiency and stereoselectivity achievable with enzymatic systems. The synthesis of this compound from 4'-tert-butylacetophenone follows these established principles.
Flow Chemistry and Continuous Processing for Scalable Synthesis
For industrial-scale production, transitioning from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and product consistency. beilstein-journals.org Flow chemistry involves pumping reagents through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and residence time. beilstein-journals.org
In the context of synthesizing this compound, continuous flow processes typically utilize immobilized catalysts packed into a column, known as a packed-bed reactor (PBR). nih.govmdpi.com Both chemo- and biocatalysts can be immobilized on solid supports (e.g., polymers, silica (B1680970), or resins), which facilitates catalyst separation and reuse, a key principle of green chemistry. researchgate.net
An example of a continuous flow system for chiral alcohol synthesis is the asymmetric transfer hydrogenation (ATH) of the corresponding ketone. d-nb.info In this setup, a solution of the ketone (e.g., 4'-tert-butylacetophenone) and a hydrogen donor (like 2-propanol) is passed through a PBR containing an immobilized chiral metal catalyst, such as a Ruthenium or Rhodium complex. d-nb.infoacs.org This approach has been shown to achieve high conversion and enantioselectivity with significantly higher throughput compared to batch reactions. scispace.com
Similarly, biocatalysts can be employed in continuous flow systems. Alcohol dehydrogenases can be co-immobilized with a cofactor regeneration enzyme (like GDH) onto a solid support. nih.gov A continuous stream of the substrate and co-substrate (e.g., glucose) is then fed through the reactor, yielding a continuous output of the chiral alcohol product. nih.gov This method has been successfully used for the synthesis of various chiral diaryl alcohols, demonstrating high space-time yields and operational stability. nih.gov
| Parameter | Batch Processing | Continuous Flow Processing |
| Scalability | Difficult; requires larger vessels | Easy; scale-out by running longer or in parallel |
| Heat Transfer | Limited by surface-to-volume ratio | Excellent; high surface-to-volume ratio |
| Safety | Higher risk due to large reagent volumes | Inherently safer; small reaction volumes |
| Process Control | Less precise control over parameters | Precise control of temperature, pressure, time |
| Catalyst Reuse | Requires separate recovery step | Simplified; catalyst is retained in the reactor |
| Productivity | Lower throughput | Higher throughput and space-time yield |
This table compares the key features of batch and continuous flow processing, highlighting the advantages of flow chemistry for the scalable synthesis of chiral alcohols.
Chemoenzymatic Cascade Approaches
Chemoenzymatic cascade reactions integrate chemical and enzymatic transformations into a single, one-pot process, thereby increasing efficiency, reducing waste, and minimizing purification steps. acs.orgrsc.org These elegant synthetic strategies leverage the best of both worlds: the broad reaction scope of chemical catalysis and the unparalleled selectivity of biocatalysis. nih.gov
A powerful chemoenzymatic cascade for producing a single enantiomer of an alcohol from a racemic mixture is dynamic kinetic resolution (DKR) . This process can be applied to produce this compound from its racemic mixture. A DKR typically involves two catalytic cycles operating in concert:
An enzyme (e.g., a lipase) selectively acylates one enantiomer of the alcohol (e.g., the (R)-enantiomer), converting it to an ester.
A metal catalyst (e.g., a Ruthenium complex) simultaneously racemizes the unreactive (S)-enantiomer back to the racemic mixture.
This continuous racemization of the slower-reacting enantiomer allows for a theoretical maximum yield of 100% for a single enantiomer, overcoming the 50% yield limitation of standard kinetic resolution. mdpi.com
Another type of cascade involves the sequential transformation of a precursor. For instance, a process could be designed where a starting material is first converted to 4'-tert-butylacetophenone via a chemical reaction (e.g., Friedel-Crafts acylation), followed by the in-situ asymmetric reduction of the ketone intermediate using an alcohol dehydrogenase, all within the same reactor. sioc-journal.cn One-pot processes combining metal-catalyzed isomerisation of allylic alcohols with subsequent bioamination have demonstrated the feasibility of such integrated systems. rsc.org
A particularly relevant strategy is the deracemization of alcohols, which combines a non-selective oxidation with a highly stereoselective reduction. rsc.orgnih.gov In this approach, a racemic alcohol is oxidized to the prochiral ketone using a chemical catalyst, and this ketone is then immediately and selectively reduced by an ADH to the desired single enantiomer. rsc.org Integrated systems using fixed-bed reactors have been developed where the racemic alcohol is first passed through a chemo-catalyst bed for oxidation, and the resulting ketone is then channeled into a second bed containing an immobilized ADH for stereoselective reduction, achieving high conversion and selectivity with 100% theoretical atom economy. rsc.org
| Step | Reaction | Catalyst Type | Key Feature |
| 1 | Racemic 1-(4-tert-butylphenyl)ethanol (B1266906) → 4'-tert-Butylacetophenone | Chemo-catalyst (e.g., Zr-Beta zeolite) | Non-selective oxidation of both alcohol enantiomers. |
| 2 | 4'-tert-Butylacetophenone → (1R)-1-(4-tert-butylphenyl)ethanol | Biocatalyst (R-selective ADH) | Highly stereoselective reduction to a single enantiomer. |
| 3 | NAD+ → NADH | Cofactor Regeneration System (e.g., 2-propanol) | Sustains the enzymatic reduction step. |
This table outlines a conceptual chemoenzymatic cascade for the deracemization of racemic 1-(4-tert-butylphenyl)ethanol into the pure (R)-enantiomer, illustrating the synergy between chemical and biological catalysts in a one-pot system.
Mechanistic Investigations of Reactions Involving 1r 1 4 Tert Butylphenyl Ethan 1 Ol
Elucidation of Reaction Mechanisms in Asymmetric Transformations
Asymmetric transformations are vital in modern chemistry for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical and agrochemical industries. The chiral center in (1R)-1-(4-tert-butylphenyl)ethan-1-ol makes it a key substrate and intermediate in the investigation of these complex reaction pathways.
Role of Chiral Catalysts and Ligands in Stereocontrol
The precise control of stereochemistry in asymmetric reactions is predominantly achieved through the use of chiral catalysts and ligands. numberanalytics.com These molecules create a chiral environment around the reacting center, influencing the trajectory of substrate approach and stabilizing one transition state over its diastereomeric counterpart. numberanalytics.comnih.gov This energetic preference dictates the stereochemical outcome, leading to the preferential formation of one enantiomer. numberanalytics.com
In reactions involving the synthesis or transformation of this compound, chiral ligands, often complexed with transition metals like Ruthenium, Rhodium, or Iridium, play a pivotal role. nih.govresearchgate.net The development of new chiral ligands is a central theme in asymmetric synthesis, as the ligand's structure is directly responsible for the level of stereocontrol. researchgate.nettaylorfrancis.com Highly modular ligand structures allow for fine-tuning of electronic and steric properties to optimize enantioselectivity for a specific transformation. taylorfrancis.com
Interactive Table:
| Chiral Ligand Type | Metal Center | Typical Reaction | Expected Outcome for this compound Synthesis |
|---|---|---|---|
| Chiral Bisphosphine (e.g., BINAP) | Ruthenium (Ru) | Asymmetric Hydrogenation of Ketones | High enantiomeric excess (ee) in the formation of the (R)-enantiomer. |
| Chiral Diamine (e.g., TsDPEN) | Rhodium (Rh) | Asymmetric Transfer Hydrogenation | Excellent stereocontrol, yielding the product with high optical purity. |
| [2.2]Paracyclophane-based Arene Ligand | Ruthenium (Ru) | Asymmetric C-H Activation | Provides a unique chiral pocket for high stereoselectivity in functionalization reactions. nih.gov |
Hydrogen Autotransfer Mechanisms
Hydrogen autotransfer, also known as the "borrowing hydrogen" methodology, is an elegant and atom-economical process for forming C-N and C-C bonds. These reactions utilize alcohols as alkylating agents, generating water as the only byproduct. The mechanism typically involves the temporary oxidation of the alcohol to an intermediate aldehyde or ketone by a transition-metal catalyst, which "borrows" the hydrogen. This intermediate then reacts with a nucleophile (like an amine or a carbon nucleophile), followed by the return of the hydrogen from the catalyst to the newly formed intermediate, regenerating the catalyst and yielding the final product.
For this compound, this mechanism allows for its conversion into chiral amines or other functionalized products without the need for pre-activation or stoichiometric oxidants and reductants. chemsoc.org.cn Dynamic kinetic resolution (DKR) can be coupled with this process, where a racemic alcohol is converted into a single enantiomer of the product, achieving high yields and enantioselectivity. chemsoc.org.cn
Single-Electron Pathways in C-C Bond Formation
While many organic reactions are understood through two-electron (polar) mechanisms, single-electron transfer (SET) pathways offer alternative routes for bond formation. nih.gov In recent years, the deliberate use of SET in catalysis has gained prominence, particularly for forming challenging C-C bonds. nih.gov Such pathways involve the generation of radical intermediates, which can participate in subsequent bond-forming events. reddit.com
The formation of a C-C bond involving the benzylic carbon of this compound could proceed through an SET mechanism. For instance, a Lewis acid could facilitate an SET event from a suitable donor to generate a radical cation, initiating a cascade that results in C-C bond formation. nih.gov While the existence of a true one-electron C-C bond is a topic of fundamental research, SET processes are increasingly recognized as viable pathways in synthetic organic chemistry. ic.ac.ukmdpi.com
Influence of Steric and Electronic Effects on Reactivity and Selectivity
The rate and outcome of a chemical reaction are profoundly influenced by the steric and electronic properties of the substituents on the reacting molecules. ucsb.edufrancis-press.com In this compound, both the bulky tert-butyl group and its electronic influence on the aromatic ring are significant determinants of its chemical behavior. nih.govnih.gov
Impact of the tert-Butyl Group on Reaction Kinetics and Stereoselectivity
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. accessscience.com Its sheer size can hinder the approach of reagents to nearby reaction centers, a phenomenon known as steric hindrance. accessscience.com This effect can dramatically influence reaction rates and, in stereoselective reactions, can be the deciding factor in which diastereomeric transition state is favored.
In reactions at the benzylic alcohol of this compound, the tert-butyl group, although positioned at the para position and thus distant from the reaction center, can still exert subtle steric control. Its bulk can influence the preferred conformation of the entire molecule, which in turn can affect the facial selectivity of an incoming reagent. More significantly, in reactions involving the aromatic ring itself, the tert-butyl group's steric presence would strongly disfavor substitution at the ortho positions.
Interactive Table:
| Reaction Type | Kinetic Effect of tert-Butyl Group | Stereoselectivity Effect |
|---|---|---|
| Nucleophilic attack at the carbinol carbon | Minimal direct steric hindrance from the para-substituent. | May influence the conformational bias of the molecule, indirectly affecting diastereoselectivity. |
| Electrophilic Aromatic Substitution | Reaction rate may be slightly increased due to electronic effects. researchgate.net | Strongly disfavors substitution at the ortho positions due to steric hindrance. |
| Catalyst association | The group's size can influence how the molecule docks into a catalyst's active site. mdpi.com | Can be a key element in achieving high stereoselectivity by creating specific non-covalent interactions within a chiral pocket. |
Aromatic Substituent Effects on Reaction Outcomes
Substituents on an aromatic ring modify its reactivity through a combination of inductive and resonance effects. ucsb.edu Inductive effects are transmitted through sigma bonds, while resonance effects involve the delocalization of electrons through the pi system. ucsb.edu These electronic effects can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards certain reactions. lumenlearning.com
The tert-butyl group is generally considered to be weakly electron-donating through an inductive effect and hyperconjugation. This makes the aromatic ring slightly more electron-rich than benzene, thus activating it towards electrophilic aromatic substitution. libretexts.org The directing effect of an alkyl group like tert-butyl is ortho, para. However, due to the steric bulk discussed previously, electrophilic attack will overwhelmingly occur at the para position relative to the directing group (which is the meta position relative to the ethan-1-ol substituent).
The electronic nature of the substituent also influences the reactivity of the benzylic alcohol. The electron-donating tert-butyl group can stabilize a positive charge that develops at the benzylic position during a reaction, for example, in an SN1-type mechanism. This stabilization would increase the rate of such a reaction compared to an unsubstituted phenyl ring.
Interactive Table:
| Para-Substituent (Y) on (1R)-1-(Y-phenyl)ethan-1-ol | Electronic Effect | Relative Rate of SN1 Reaction (Expected Trend) | Effect on Ring Reactivity (Electrophilic Substitution) |
|---|---|---|---|
| -NO2 (Nitro) | Strongly Electron-Withdrawing | Slowest | Strongly Deactivating, meta-directing libretexts.org |
| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline |
| -C(CH3)3 (tert-Butyl) | Weakly Electron-Donating | Faster | Activating, ortho,para-directing libretexts.org |
| -OCH3 (Methoxy) | Strongly Electron-Donating | Fastest | Strongly Activating, ortho,para-directing ucsb.edu |
Reaction Pathway Analysis and Intermediates Identification in the Synthesis of this compound
The enantioselective synthesis of this compound is predominantly achieved through the asymmetric transfer hydrogenation (ATH) of its prochiral ketone precursor, 4'-tert-butylacetophenone (B192730). Mechanistic investigations into this class of reactions, particularly those employing ruthenium-based catalysts, have provided significant insights into the reaction pathways and the nature of the intermediates involved. These studies are crucial for optimizing reaction conditions and enhancing catalyst efficiency and selectivity.
The most extensively studied and commercially relevant catalytic systems for this transformation are the Noyori-type ruthenium(II) complexes, particularly those containing a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand in conjunction with an arene ligand (e.g., p-cymene (B1678584) or mesitylene). The reaction typically utilizes a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture.
The generally accepted mechanism for the ATH of aromatic ketones, including 4'-tert-butylacetophenone, using these catalysts involves a concerted, outer-sphere hydride transfer from a ruthenium-hydride intermediate to the carbonyl carbon of the ketone. This process is facilitated by a six-membered pericyclic transition state.
Key Steps in the Catalytic Cycle:
Catalyst Activation: The pre-catalyst, typically a Ru(II)-chloride complex, reacts with a base (e.g., isopropoxide from isopropanol or triethylamine) to form the active 16-electron ruthenium hydride species. This is a crucial step that initiates the catalytic cycle.
Substrate Binding and Transition State Assembly: The ketone, 4'-tert-butylacetophenone, interacts with the ruthenium-hydride complex. The enantioselectivity of the reaction is determined at this stage, governed by the steric and electronic interactions between the chiral ligand and the incoming substrate. The formation of a six-membered transition state is proposed, where the hydride on the ruthenium, the carbonyl carbon and oxygen of the ketone, and a proton from the ligand or the hydrogen donor are involved.
Hydride Transfer: A concerted transfer of a hydride from the ruthenium center to the carbonyl carbon and a proton to the carbonyl oxygen occurs, leading to the formation of the chiral alcohol, this compound, and the regeneration of the ruthenium catalyst.
Product Release and Catalyst Regeneration: The newly formed alcohol is released from the coordination sphere of the catalyst, which is then ready to start a new catalytic cycle.
Identification of Intermediates:
Direct observation of all intermediates in the catalytic cycle is challenging due to their transient nature. However, a combination of kinetic studies, spectroscopic techniques (such as in-situ NMR), and computational modeling has allowed for the identification and characterization of key species.
The ruthenium-hydride intermediate is a pivotal species that has been detected and characterized in related systems. Its concentration can be monitored under reaction conditions to understand the kinetics of the catalytic cycle.
Computational studies have been instrumental in modeling the transition state for the hydride transfer step. These models help to rationalize the high enantioselectivity observed in these reactions by comparing the energies of the transition states leading to the (R) and (S) enantiomers of the alcohol. The favored transition state is the one with the least steric hindrance and the most favorable electronic interactions.
Catalyst Deactivation and Off-Cycle Species:
Mechanistic studies have also shed light on catalyst deactivation pathways. Off-cycle species can form, which are catalytically inactive or less active. For instance, the aggregation of the catalyst to form ruthenium nanoparticles can lead to a loss of activity and enantioselectivity. Understanding these deactivation pathways is essential for developing more robust and long-lived catalytic systems.
The table below summarizes the key species involved in the mechanistic pathway of the asymmetric transfer hydrogenation of 4'-tert-butylacetophenone.
| Species | Role in the Reaction Pathway | Method of Identification/Characterization |
| Ru(II)-TsDPEN Pre-catalyst | The starting complex that is activated to initiate catalysis. | Characterized by standard analytical techniques (NMR, X-ray crystallography). |
| Active Ru-Hydride Intermediate | The key reducing species that transfers a hydride to the ketone. | Detected and monitored by in-situ spectroscopic methods (e.g., NMR). |
| Six-membered Transition State | The transient arrangement of atoms at the point of hydride transfer, which determines the stereochemical outcome. | Investigated through computational modeling and kinetic isotope effect studies. |
| This compound | The final chiral alcohol product. | Isolated and characterized by analytical techniques (NMR, chiral HPLC). |
| Off-cycle Ru-species/Nanoparticles | Deactivated forms of the catalyst that reduce the overall efficiency of the reaction. | Identified through kinetic analysis and post-reaction characterization of the catalyst. |
Applications in Asymmetric Synthesis and Chiral Catalysis
(1R)-1-(4-tert-butylphenyl)ethan-1-ol as a Chiral Building Block
As a chiral building block, this compound provides a readily available source of chirality that can be incorporated into larger, more complex molecules. The presence of the hydroxyl group and the stereocenter at the benzylic position allows for a variety of chemical modifications while retaining the initial chirality.
The synthesis of enantiomerically pure nitrogen-containing compounds is a critical area in medicinal chemistry and materials science. Chiral amines and their derivatives, including azetidines, are key structural motifs in many biologically active compounds. yale.edusemanticscholar.org
The conversion of chiral alcohols to chiral amines is a fundamental transformation. This compound can serve as a precursor for the synthesis of the corresponding chiral amine, (1R)-1-(4-tert-butylphenyl)ethanamine. This transformation can be achieved through various synthetic routes, including the use of transaminases for biocatalytic amination of the corresponding ketone, 1-(4-tert-butylphenyl)ethan-1-one. researchgate.net The resulting chiral amine is a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.
Azetidines, four-membered nitrogen-containing heterocycles, are of increasing interest due to their presence in natural products and their utility in drug discovery. nsf.govnih.gov The synthesis of chiral azetidines often relies on the use of chiral starting materials. doi.orgorganic-chemistry.org While direct synthesis from this compound is not explicitly detailed in readily available literature, the principle of using chiral synthons is well-established. For example, chiral amines derived from chiral alcohols can be employed in cyclization reactions to form enantiomerically enriched azetidine (B1206935) rings. doi.org A general strategy involves the reaction of a chiral amine with a suitable three-carbon electrophile to construct the azetidine core.
Table 1: Examples of Chiral Nitrogen-Containing Compounds
| Compound Class | General Structure | Importance |
|---|---|---|
| Chiral Amines | R-CH(NH2)-R' | Key intermediates in pharmaceuticals and agrochemicals. yale.edu |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their efficiency and atom economy. The use of chiral components in MCRs can lead to the formation of complex chiral molecules in a highly convergent manner. A chiral alcohol like this compound, or its derivatives, could potentially be used as a chiral component in MCRs to induce stereoselectivity in the final product. For instance, a chiral amine derived from the alcohol could participate in reactions like the Ugi or Passerini reaction, introducing a stereocenter into the resulting complex adduct.
Derivatization for Chiral Ligand and Catalyst Development
The development of new chiral ligands and catalysts is a driving force in the field of asymmetric catalysis. Chiral alcohols are often used as starting materials for the synthesis of ligands that can coordinate to a metal center, creating a chiral environment that promotes enantioselective transformations. liverpool.ac.uk
Chiral phosphine (B1218219) ligands are among the most successful and widely used ligands in asymmetric catalysis, particularly in hydrogenation reactions. nih.govnih.govresearchgate.net The design of these ligands often involves the incorporation of bulky substituents to create a well-defined chiral pocket around the metal center.
The tert-butyl group in this compound makes it an interesting starting point for the synthesis of novel phosphine ligands. The chiral backbone derived from this alcohol could be functionalized with phosphine groups. The synthesis of P-chiral phosphine ligands, where the stereocenter is on the phosphorus atom itself, often utilizes phosphine-borane intermediates. nih.govresearchgate.net The presence of a bulky group, such as a tert-butyl group, on the phosphorus atom has been shown to be beneficial for achieving high enantioselectivity in catalytic reactions. researchgate.net While direct derivatization of this compound into a phosphine ligand is not explicitly documented, its structural motifs are relevant to the design principles of effective chiral phosphine ligands.
Table 2: Key Features of Chiral Phosphine Ligands
| Feature | Description | Impact on Catalysis |
|---|---|---|
| Chirality Source | Can be on the carbon backbone or directly on the phosphorus atom (P-chiral). nih.gov | Determines the stereochemical environment of the catalyst. |
| Steric Bulk | Often incorporate bulky groups (e.g., tert-butyl) on the phosphorus or backbone. researchgate.net | Influences the enantioselectivity by creating a defined chiral pocket. |
| Electronic Properties | The electron-donating or -withdrawing nature of the substituents can be tuned. | Affects the reactivity and stability of the metal catalyst. |
Chiral alcohols can directly coordinate to metal centers to form chiral catalysts. umich.edu These metal-chiral alcohol complexes have been successfully employed in a variety of asymmetric reactions, including Henry reactions, reductions, and Diels-Alder reactions. umich.edutubitak.gov.tr For example, copper(I) complexes prepared from chiral amino alcohols have been shown to be effective catalysts for the enantioselective Henry reaction. tubitak.gov.tr Similarly, chiral titanium complexes are versatile catalysts for many asymmetric transformations. umich.edu
This compound could be used to prepare such complexes. The hydroxyl group can coordinate to a metal salt, and the chiral center in proximity to the metal would create an asymmetric environment. The bulky tert-butylphenyl group would also contribute to the steric landscape of the catalyst, which can be crucial for achieving high levels of stereocontrol.
Application in Organocatalysis and Biocatalysis
There is no available research data demonstrating the use of This compound as an organocatalyst or in biocatalytic processes. In principle, chiral alcohols can sometimes serve as organocatalysts, for example, in activating carbonyl compounds or in proton-transfer reactions. In biocatalysis, chiral alcohols can be products of enzymatic reductions of corresponding ketones or serve as substrates for enzymatic reactions. However, no studies specifically detailing these roles for This compound could be located.
Derivatization and Analog Development of 1r 1 4 Tert Butylphenyl Ethan 1 Ol
Synthesis of Structurally Related Chiral Alcohols and Amines
The synthesis of analogs of (1R)-1-(4-tert-butylphenyl)ethan-1-ol involves systematic modifications to its core structure, including the aryl moiety, the alkyl chain, and the incorporation of heteroatoms. These alterations allow for the exploration of a diverse chemical space and the generation of novel chiral compounds with tailored properties.
Modification of the Aryl Moiety
Modification of the 4-tert-butylphenyl group is a key strategy to modulate the electronic and steric properties of the molecule. This can be achieved by introducing a variety of substituents onto the aromatic ring or by replacing the phenyl ring with other aromatic or heteroaromatic systems.
For instance, analogs with different para-substituents, such as ethyl, can be synthesized. The synthesis of (1R)-1-(4-ethylphenyl)ethan-1-ol provides an example of such a modification. This allows for a comparative study of the influence of the size and electronic nature of the para-alkyl group on the molecule's properties.
Furthermore, the phenyl ring can be replaced with other aromatic systems to explore a wider range of electronic and steric environments. While specific examples directly starting from this compound are not extensively documented, general methodologies for the synthesis of 1-aryl-ethanols are well-established and can be adapted for this purpose. These methods often involve the asymmetric reduction of the corresponding acetophenone (B1666503) derivative.
Alteration of the Alkyl Chain
Modifications to the ethyl group of this compound, such as chain extension, branching, or the introduction of unsaturation, can significantly impact the steric bulk and conformational flexibility of the molecule.
One approach to altering the alkyl chain is through β-alkylation. For example, the reaction of 1-phenylethanol (B42297) with benzyl (B1604629) alcohol, catalyzed by a reduced graphene oxide-supported catalyst, demonstrates the feasibility of introducing a benzyl group at the β-position. This methodology could potentially be applied to this compound to generate more complex chiral alcohols.
The synthesis of chiral primary amines from the corresponding ketone precursor of this compound, namely 1-(4-tert-butylphenyl)ethanone, is another important derivatization. Asymmetric reductive amination using a ruthenium-chiral double phosphine (B1218219) catalyst can yield (R)-1-(4-(tert-butyl)phenyl)ethan-1-amine with good yield and enantiomeric excess. researchgate.net This transformation opens up avenues for the development of a wide range of chiral amine derivatives.
Incorporation of Heteroatoms
The introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, into the structure of this compound can lead to significant changes in its chemical and physical properties, including polarity, hydrogen bonding capabilities, and coordination properties.
The synthesis of chiral amines, as mentioned previously, is a prime example of incorporating a nitrogen atom. The Ritter reaction offers another route to nitrogen-containing derivatives. This reaction involves the acid-catalyzed addition of a nitrile to the carbocation generated from the alcohol, leading to the formation of an amide. organic-chemistry.org Subsequent hydrolysis or reduction of the amide can provide the corresponding amine. Benzylic alcohols are known to be suitable substrates for the Ritter reaction. organic-chemistry.org
Furthermore, the hydroxyl group can be converted into an ether functionality, thereby incorporating an oxygen atom into a different part of the molecule. The synthesis of chiral ethers can be achieved through various methods, including Williamson ether synthesis.
Functionalization Strategies for Enhanced Reactivity and Selectivity
Enhancing the reactivity and selectivity of this compound is crucial for its application in various synthetic transformations. Several strategies can be employed to achieve this, primarily by activating the hydroxyl group or by functionalizing other parts of the molecule.
The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to be effective in promoting the dehydrative nucleophilic substitution of electron-rich secondary benzylic alcohols. organic-chemistry.org This approach facilitates the formation of a stable benzylic carbocation, which can then react with various nucleophiles. This strategy could be applied to this compound to enhance its reactivity towards C-S bond formation and other nucleophilic substitutions.
Another strategy involves the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This activation allows for the introduction of a wide range of functional groups at the benzylic position.
Investigation of Structure-Activity Relationships in Derivatives
Understanding the relationship between the structure of this compound derivatives and their activity is essential for the rational design of new compounds with improved properties. This is typically achieved by systematically varying the steric and electronic properties of the molecule and evaluating the impact on a specific activity, such as catalytic performance or biological function.
Steric and Electronic Tuning of Derivatives
The steric and electronic properties of the derivatives can be systematically tuned by introducing different substituents on the aryl ring or by modifying the alkyl chain. The tert-butyl group, for example, is known to exert a significant steric and electronic effect. nih.gov
The electronic effect of substituents on the aryl ring can be quantified using Hammett parameters, which provide a measure of the electron-donating or electron-withdrawing nature of the substituent. By correlating these parameters with the observed activity, it is possible to gain insights into the electronic requirements for optimal performance.
Conformational Analysis of Derivatives
The conformational landscape of derivatives of this compound is primarily dictated by the rotational freedom around key single bonds. Derivatization, most commonly through esterification of the hydroxyl group, introduces new steric and electronic interactions that influence the conformational equilibrium. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling, are instrumental in elucidating the most stable conformations of these molecules in solution.
A common strategy for conformational analysis involves the preparation of diastereomeric esters using chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). The resulting diastereomers exhibit distinct NMR spectra, and the differences in chemical shifts (Δδ) of protons near the chiral center can be correlated to the preferred conformation around the newly formed ester linkage.
In the case of esters derived from this compound, the bulky tert-butyl group on the phenyl ring significantly influences the conformational preferences. This group, due to its size, tends to occupy positions that minimize steric strain, thereby restricting the rotational freedom of the entire molecule.
Research Findings from NMR Spectroscopic Analysis
While specific, in-depth conformational studies on a wide range of derivatives of this compound are not extensively documented in publicly available literature, the principles of conformational analysis of similar chiral secondary alcohols can be applied. For a generic ester derivative, the conformation around the C-O bond of the ester group is of primary interest.
Analysis of ¹H NMR spectra of such derivatives allows for the assignment of protons and, through the measurement of coupling constants and Nuclear Overhauser Effect (NOE) enhancements, the deduction of dihedral angles and spatial proximities between atoms.
For instance, in a hypothetical acetate (B1210297) ester of this compound, the rotational equilibrium around the bond connecting the chiral carbon to the ester oxygen would be influenced by the steric hindrance between the acetyl methyl group, the phenyl ring, and the methyl group attached to the chiral carbon.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) for a Hypothetical Acetate Derivative
The following table presents predicted ¹H NMR chemical shifts for a hypothetical acetate derivative of this compound in a common NMR solvent like CDCl₃. These predictions are based on general principles and data from structurally similar compounds.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (chiral center) | ~1.55 | Doublet | ~6.5 |
| CH (chiral center) | ~5.90 | Quartet | ~6.5 |
| Aromatic (ortho to CH) | ~7.30 | Multiplet | |
| Aromatic (meta to CH) | ~7.35 | Multiplet | |
| tert-Butyl (CH₃)₃ | ~1.30 | Singlet | |
| Acetyl CH₃ | ~2.10 | Singlet |
Note: These are estimated values and can vary based on experimental conditions and the specific conformation adopted by the molecule.
Conformational Preferences and Steric Effects
The large tert-butyl group is expected to dominate the conformational landscape. In derivatives, it will likely force adjacent groups into specific orientations to alleviate steric clash. For example, in esters formed with bulky carboxylic acids, the acyl group will orient itself to minimize interaction with the tert-butylphenyl moiety.
Computational chemistry, using methods like Density Functional Theory (DFT), can provide valuable insights into the relative energies of different conformers. By calculating the potential energy surface as a function of key dihedral angles, the most stable, low-energy conformations can be identified and their geometries optimized. These theoretical models can then be validated by comparing calculated NMR parameters with experimental data.
Data Table: Calculated Relative Energies of Postulated Conformers
This table illustrates a hypothetical energy landscape for two possible rotamers of an ester derivative around the C(chiral)-O bond, showcasing the influence of steric hindrance.
| Conformer | Dihedral Angle (Aryl-C-O-C=O) | Relative Energy (kcal/mol) | Key Steric Interaction |
| A (Anti-periplanar) | ~180° | 0.0 (Reference) | Minimized interaction between aryl and acyl groups. |
| B (Syn-periplanar) | ~0° | > 3.0 | Significant steric clash between the aryl and acyl groups. |
Note: The energy values are hypothetical and serve to illustrate the energetic penalty of sterically hindered conformations.
Computational and Theoretical Chemistry Studies of 1r 1 4 Tert Butylphenyl Ethan 1 Ol
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of flexible molecules such as (1R)-1-(4-tert-butylphenyl)ethan-1-ol. The molecule's structure is primarily defined by the rotation around two key single bonds: the C-O bond of the alcohol group and the C-C bond connecting the chiral center to the phenyl ring.
A conformational search can identify various energy minima, or stable conformers. For this compound, the orientation of the hydroxyl (-OH) group relative to the phenyl ring and the tert-butyl group is crucial. Calculations reveal that specific staggered conformations are energetically favored to minimize steric hindrance. The most stable conformers are typically those where the bulky tert-butyl and phenyl groups are positioned anti-periplanar to the hydroxyl group.
Theoretical calculations predict the relative energies of these conformers, allowing for the determination of the most probable structures at a given temperature. The stability of these conformers is governed by a delicate balance of steric repulsion and potential intramolecular interactions, such as weak hydrogen bonds. For instance, calculations on analogous chiral alcohols have shown that different orientations of the hydroxyl group can lead to energy differences of several kJ/mol. d-nb.info
Table 1: Calculated Relative Energies of Major Conformers of this compound
| Conformer | Dihedral Angle (H-O-C-Cphenyl) | Relative Energy (kJ/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A | ~60° (gauche) | 0.00 | 65.7 |
| B | ~180° (anti) | 2.15 | 30.1 |
| C | ~-60° (gauche) | 5.50 | 4.2 |
Note: Data is illustrative and based on typical DFT calculation results for similar chiral alcohols. Values are calculated at the B3LYP/6-31G(d) level of theory.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. DFT calculations are used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of negative potential (red/yellow) around the oxygen atom, highlighting its role as a hydrogen bond acceptor and a site of protonation. Regions of positive potential (blue) would be located around the hydroxyl hydrogen, indicating its potential as a hydrogen bond donor. These electronic features are crucial for understanding intermolecular interactions and reaction mechanisms. nih.govresearchgate.net
Table 2: Predicted Electronic Properties of this compound
| Property | Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Site of oxidation/electrophilic attack |
| LUMO Energy | 1.2 eV | Site of reduction/nucleophilic attack |
| HOMO-LUMO Gap | 7.7 eV | High kinetic stability |
| Dipole Moment | 1.8 D | Moderate polarity |
Note: Illustrative data based on DFT calculations for aromatic alcohols.
Transition State Modeling in Asymmetric Reactions
Understanding the stereochemical outcome of reactions that produce this compound, such as the asymmetric reduction of its corresponding ketone (4-tert-butylacetophenone), relies on transition state (TS) modeling. Computational methods can locate and characterize the transition state structures for the formation of both the (R) and (S) enantiomers.
By calculating the activation energies (the energy difference between the reactants and the transition state) for the competing pathways, the enantioselectivity of a reaction can be predicted. For a catalyzed reaction, the calculations would model the interaction of the substrate with the chiral catalyst. The model that leads to the (1R) enantiomer would be expected to have a lower activation energy than the model leading to the (1S) enantiomer.
These models reveal the crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, within the transition state that are responsible for chiral discrimination. For example, in a catalyst-controlled reduction, the model would show how the catalyst shields one face of the ketone's carbonyl group, directing the hydride attack to the other face to selectively form the (1R)-alcohol. chemrxiv.org
Molecular Dynamics Simulations of Chiral Recognition
Molecular Dynamics (MD) simulations are employed to study the dynamic interactions between this compound and other chiral molecules, a process known as chiral recognition. This is particularly relevant in chiral chromatography, where the differential interaction of enantiomers with a chiral stationary phase leads to their separation.
MD simulations can model the formation of diastereomeric complexes between the (R)-enantiomer and a chiral selector. By analyzing the simulation trajectories, researchers can identify the dominant binding modes, calculate binding free energies, and pinpoint the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov
These simulations can explain why one enantiomer binds more strongly than the other, providing a molecular-level understanding of the separation process. For instance, a simulation might show that the (1R)-enantiomer forms a more stable and long-lasting hydrogen bond with a chiral stationary phase compared to its (S)-counterpart, leading to a longer retention time in a chromatographic column. nih.gov
Prediction of Spectroscopic Properties to Aid Research Interpretation
Computational methods are highly effective in predicting spectroscopic properties, which is invaluable for confirming the structure and absolute configuration of chiral molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. By performing a Boltzmann-weighted average of the predicted shifts for the most stable conformers, a theoretical spectrum can be generated. This computed spectrum can be compared with the experimental spectrum to aid in signal assignment and confirm the relative configuration of the molecule. nih.govgithub.io
Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful technique for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) calculations can predict the ECD spectrum. The calculated spectrum for the (1R) configuration is then compared to the experimental spectrum. A good match between the sign and intensity of the Cotton effects in the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration. This is a crucial tool, especially when crystallographic methods are not feasible. nih.govmdpi.com
Note: Data is hypothetical and for illustrative purposes to show the application of the method.
Advanced Analytical and Spectroscopic Characterization in Research
Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC-Chiral FID)
The determination of the enantiomeric purity of a chiral compound is a critical step in asymmetric synthesis. Chiral chromatography is the premier technique for separating enantiomers and quantifying the enantiomeric excess (e.e.). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with a flame ionization detector (FID) are powerful tools for this purpose when equipped with a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the separation of enantiomers of chiral alcohols. nih.gov The separation is achieved by passing a solution of the analyte through a column packed with a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. mdpi.com For a compound like (1R)-1-(4-tert-butylphenyl)ethan-1-ol, a common choice of CSP would be one based on polysaccharide derivatives, such as cellulose (B213188) or amylose, often coated or immobilized on a silica (B1680970) support. nih.gov The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The precise ratio of these solvents is optimized to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector, as the aromatic ring in the molecule is chromophoric.
Gas Chromatography-Chiral Flame Ionization Detection (GC-Chiral FID): For volatile and thermally stable compounds, chiral GC is an excellent alternative for determining enantiomeric excess. The sample is vaporized and passed through a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for the separation of chiral alcohols by GC. The separated enantiomers are then detected by a flame ionization detector (FID), which provides a response proportional to the mass of the carbon-containing analyte. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
The enantiomeric excess (% e.e.) is calculated using the following formula: % e.e. = |Area₁ - Area₂| / (Area₁ + Area₂) x 100%
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
A hypothetical chromatogram for the analysis of a sample of this compound might show a major peak for the (R)-enantiomer and a minor peak for the (S)-enantiomer, from which the enantiomeric excess can be precisely calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Products (e.g., 1H NMR, 13C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-(4-tert-butylphenyl)ethan-1-ol provides a wealth of information about the number and connectivity of hydrogen atoms in the molecule. rsc.org The spectrum would be expected to show distinct signals for the different types of protons present.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in 1-(4-tert-butylphenyl)ethan-1-ol gives rise to a distinct signal.
Interactive Data Table: ¹H and ¹³C NMR Data for 1-(4-tert-butylphenyl)ethan-1-ol in CDCl₃ rsc.org
| Atom | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | ¹³C NMR Chemical Shift (δ, ppm) |
| tert-Butyl CH₃ | 1.33 | singlet | - | 9H | 31.3 |
| Methyl CH₃ | 1.50 | doublet | 6.60 | 3H | 24.9 |
| Hydroxyl OH | 1.88 | broad singlet | - | 1H | - |
| Methine CH | 4.87 | quartet | 6.30 | 1H | 70.1 |
| Aromatic CH | 7.26-7.40 | multiplet | - | 4H | 125.1, 125.4 |
| Quaternary C (tert-Butyl) | - | - | - | - | 150.4 |
| Quaternary C (Aromatic) | - | - | - | - | 142.8, 163.2 |
2D NMR Techniques: While ¹H and ¹³C NMR provide fundamental structural information, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all signals and confirm the connectivity of the molecule.
COSY experiments would reveal correlations between protons that are coupled to each other, for example, between the methine proton and the methyl protons of the ethyl group.
HSQC spectra would show correlations between each proton and the carbon to which it is directly attached.
HMBC spectra would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular structure.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Research
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₁₂H₁₈O, the expected molecular weight is approximately 178.27 g/mol .
Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For alcohols, the molecular ion peak is often weak or absent. libretexts.orgwhitman.edu Common fragmentation pathways for alcohols include:
Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. youtube.com For 1-(4-tert-butylphenyl)ethan-1-ol, this would involve the loss of a methyl radical (•CH₃) to form a stable oxonium ion.
Dehydration: The loss of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation for alcohols, leading to a peak at M-18. youtube.com
The mass spectrum of the related ketone, 4'-tert-butylacetophenone (B192730), shows a strong peak for the [M-CH₃]⁺ ion, which is consistent with the stability of the resulting acylium ion. nist.govnih.gov A similar loss of a methyl group would be expected for the alcohol.
Interactive Data Table: Predicted Major Fragments for 1-(4-tert-butylphenyl)ethan-1-ol
| m/z | Proposed Fragment Ion | Formation Pathway |
| 178 | [C₁₂H₁₈O]⁺• | Molecular Ion |
| 163 | [C₁₁H₁₅O]⁺ | Loss of •CH₃ (Alpha-cleavage) |
| 160 | [C₁₂H₁₆]⁺• | Loss of H₂O (Dehydration) |
| 145 | [C₁₁H₁₃]⁺ | Loss of H₂O and •CH₃ |
| 119 | [C₉H₁₁]⁺ | Cleavage of the ethyl group |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation of Key Intermediates
To determine the absolute configuration of a chiral molecule, the crystal must be non-centrosymmetric, and the data is often collected using a radiation source that can induce anomalous dispersion, such as copper Kα radiation. nih.gov The analysis of the intensities of Friedel pairs of reflections allows for the assignment of the absolute configuration, often expressed by the Flack parameter. nih.gov
In a hypothetical scenario where a suitable crystalline derivative of this compound is prepared, X-ray diffraction analysis would yield a detailed structural model. This model would confirm the connectivity of the atoms and, crucially, establish the (R) configuration at the chiral center by showing the spatial arrangement of the hydroxyl, methyl, and 4-tert-butylphenyl groups around the stereogenic carbon atom. Furthermore, the analysis would reveal details about the solid-state packing of the molecules, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Samples
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, several characteristic absorption bands would be expected:
O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orglibretexts.org
C-H Stretches: Absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl groups (tert-butyl and methyl). Aromatic C-H stretches would appear at slightly higher wavenumbers, typically in the 3100-3000 cm⁻¹ range. libretexts.org
C=C Stretches: The presence of the aromatic ring would give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. youtube.com
C-O Stretch: A strong band in the 1200-1000 cm⁻¹ region would be indicative of the C-O stretching vibration of the secondary alcohol. maricopa.edu
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. Nonpolar bonds often give rise to strong Raman signals. For this compound, the symmetric stretching of the aromatic ring and the C-C bonds of the tert-butyl group would be expected to produce prominent Raman bands. The O-H stretch, which is strong in the IR spectrum, is typically weak in the Raman spectrum.
Interactive Data Table: Expected Vibrational Frequencies for 1-(4-tert-butylphenyl)ethan-1-ol
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| O-H | Stretching | 3600-3200 (broad, strong) | Weak |
| Aromatic C-H | Stretching | 3100-3000 (medium) | Medium |
| Aliphatic C-H | Stretching | 3000-2850 (strong) | Strong |
| Aromatic C=C | Stretching | 1600-1450 (medium) | Strong |
| C-O | Stretching | 1200-1000 (strong) | Medium |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R)-1-(4-tert-butylphenyl)ethan-1-ol with high enantiomeric purity?
- Methodological Answer :
- Catalytic Hydrogenation : Use chiral catalysts like iron phthalocyanine (FePC) under aerobic conditions to convert alkynes to secondary alcohols via Markovnikov addition. Ethanol solvent and room temperature conditions yield ~67% efficiency .
- Biocatalytic Reduction : Employ ketoreductases with NADPH cofactors for asymmetric reduction of prochiral ketones. This method achieves >99% enantiomeric excess (ee) for similar aryl ethanols .
- Chiral Resolution : Combine kinetic resolution with lipases (e.g., Candida antarctica) to separate enantiomers from racemic mixtures. Optimize solvent polarity (e.g., hexane:isopropanol) to enhance selectivity .
Q. How can the stereochemical purity of this compound be validated?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IC-3 column with n-hexane:isopropanol (95:5) mobile phase at 1.0 mL/min. Monitor UV absorbance at 254 nm. Retention times and peak area ratios (e.g., 88–90% ee) confirm enantiopurity .
- Polarimetry : Measure specific rotation ([α]D²⁰) in chloroform and compare to literature values for analogous compounds (e.g., (R)-1-(4-fluorophenyl)ethan-1-ol: [α]D²⁰ = +23.5°) .
- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to induce diastereomeric splitting in ¹H/¹³C NMR signals. Analyze coupling patterns to distinguish enantiomers .
Q. What are the key reactivity patterns of this compound under oxidative conditions?
- Methodological Answer :
- Oxidation to Ketone : Treat with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C to form 4-tert-butylacetophenone. Monitor by TLC (Rf shift from 0.3 to 0.6 in hexane:ethyl acetate) .
- Selective Protection : React with acetic anhydride (Ac₂O) and DMAP catalyst in dichloromethane to protect the hydroxyl group. Confirm acetylation via FT-IR (loss of O-H stretch at 3400 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting NMR data between theoretical predictions and experimental results for this compound be resolved?
- Methodological Answer :
- 2D NMR (HSQC/HMBC) : Resolve ambiguous ¹H/¹³C assignments by correlating proton-proton (COSY) and carbon-proton (HSQC) interactions. For example, the tert-butyl group’s δ 1.3 ppm (¹H) correlates with δ 31.2 ppm (¹³C) .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Compare with experimental data to identify steric or electronic effects from the tert-butyl group .
Q. What strategies improve the yield of this compound in Friedel-Crafts acylation followed by reduction?
- Methodological Answer :
- Catalyst Optimization : Replace AlCl₃ with Sc(OTf)₃ to minimize side reactions (e.g., ring alkylation). Anhydrous conditions and slow acetyl chloride addition at −10°C enhance regioselectivity .
- Stepwise Monitoring : Use in-situ IR spectroscopy to track ketone intermediate formation (C=O stretch at 1700 cm⁻¹). Quench excess acylating agent with NaHCO₃ before NaBH₄ reduction .
Q. How do steric effects from the 4-tert-butyl group influence the compound’s solubility and reaction kinetics?
- Methodological Answer :
- Solubility Profiling : Test solubility in DMSO, THF, and water. The tert-butyl group reduces polarity, leading to 85% solubility in THF vs. 12% in water. Use Hansen solubility parameters to predict miscibility .
- Kinetic Studies : Compare reaction rates with/without tert-butyl substituents in SN2 reactions. Bulkier groups slow nucleophilic attack (e.g., krel = 0.3 vs. unsubstituted analogs) .
Environmental and Safety Considerations
Q. What are the ecotoxicological profiles and biodegradation pathways of this compound?
- Methodological Answer :
- OECD 301D Testing : Assess ready biodegradability in closed bottle tests. The tert-butyl group may hinder microbial degradation, requiring >28 days for 60% mineralization .
- QSAR Modeling : Predict acute toxicity (LC50) using EPI Suite™. LogP = 3.2 suggests moderate bioaccumulation potential (BCF = 250 L/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
